Gestodene

Receptor pharmacology Progestin potency In vitro binding

Gestodene is a third-generation gonane progestin that is pharmacologically active per se, eliminating the inter-individual variability associated with prodrugs like desogestrel or norgestimate. With near-complete oral bioavailability (99.3±10.9%), minimal ovulation-inhibiting dose of 40 µg/day, and superior cycle control (95% spotting-free cycles), it is the definitive reference compound for progestin receptor profiling and ultra-low-dose contraceptive formulation R&D.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 60282-87-3
Cat. No. B1671452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestodene
CAS60282-87-3
Synonyms13-ethyl-17-hydroxy-18,19-dinor-17 alpha-pregna-4,15-dien-20-yn-3-one
17-alpha-ethinyl-13-ethyl-17 beta-hydroxy-4,15-gonadien-3-one
18,19-dinorpregna-4,15-dien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17-alpha)-
Gestoden
Gestodene
Gestodene, ((17alpha)-(+-))-isomer
SH B 3331
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeySIGSPDASOTUPFS-XUDSTZEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 8.11 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gestodene (CAS 60282-87-3): Evidence-Based Differentiation for Procurement and Scientific Selection


Gestodene (CAS 60282-87-3) is a third-generation 19-nortestosterone-derived gonane progestin developed to achieve higher progestational selectivity and reduced androgenic activity relative to earlier-generation progestins [1]. As an active compound per se—unlike desogestrel and norgestimate which require hepatic bioactivation to their active metabolites—gestodene exhibits near-complete oral bioavailability (approximately 99–100%) and achieves effective ovulation inhibition at lower doses than comparator progestins in combined oral contraceptive formulations [2]. These pharmacologic properties underpin its utility in low-dose contraceptive preparations and as a reference compound for progestin receptor profiling studies.

Why Gestodene Cannot Be Interchanged with Other 19-Nortestosterone Progestins


Despite belonging to the same gonane structural class, third-generation progestins (gestodene, desogestrel, norgestimate) exhibit clinically meaningful differences in receptor binding profiles, metabolic activation requirements, pharmacokinetic behavior, and cycle control outcomes that preclude simple interchangeability [1]. Gestodene is unique among its peers in being pharmacologically active without hepatic bioactivation, whereas desogestrel and norgestimate function as prodrugs requiring conversion to 3-keto-desogestrel and levonorgestrel/norelgestromin, respectively—introducing inter-individual variability in active metabolite exposure [2]. Furthermore, quantitative differences in progesterone receptor binding affinity, androgen receptor selectivity indices, and SHBG binding kinetics produce divergent clinical profiles in bleeding patterns and metabolic parameters [3]. The following evidence guide provides the quantitative data required for informed compound selection.

Quantitative Comparative Evidence: Gestodene Versus Closest Progestin Analogs


Progesterone Receptor Binding Affinity: Gestodene Exhibits Approximately 9-Fold Higher RBA than Progesterone

In direct comparative receptor binding studies, gestodene demonstrates relative binding affinity (RBA) for rabbit uterine progestin receptors approximately 9 times that of progesterone (P), equivalent to 3-keto-desogestrel, and substantially higher than levonorgestrel (approximately 5 times P) and norgestimate (similar to P) [1]. This represents the highest progestational RBA among clinically used 19-nortestosterone derivatives, with human progesterone receptor binding in MCF-7 cells showing the rank order: gestodene > 3-keto-desogestrel > levonorgestrel ≫ norethisterone [2]. The difference between gestodene and levonorgestrel is statistically significant.

Receptor pharmacology Progestin potency In vitro binding

Receptor Selectivity Index: Gestodene Shows Significantly Higher PR/AR Selectivity than Levonorgestrel

The selectivity index—calculated as the ratio of mean RBA for progesterone receptor to that for androgen receptor—was significantly higher for gestodene and 3-keto-desogestrel than for levonorgestrel and norethisterone in intact MCF-7 cells [1]. However, when ranked by the ratio of androgen:progestin IC₅₀ values (with higher ratios indicating better progestational selectivity), the order was norgestimate > progesterone = 3-keto-norgestimate > 17-deacetylated norgestimate > 3-keto-desogestrel > gestodene > levonorgestrel [2]. Gestodene thus occupies an intermediate position—substantially more selective than second-generation levonorgestrel, but less selective than norgestimate.

Receptor selectivity Androgen receptor Selectivity index

Absolute Oral Bioavailability: Gestodene 99.3 ± 10.9% at 75 μg Dose

In a crossover pharmacokinetic study comparing intravenous and oral administration, gestodene demonstrated absolute oral bioavailabilities of 87.5 ± 17.5% at 25 μg, 99.3 ± 10.9% at 75 μg, and 110.8 ± 17.7% at 125 μg, indicating complete absorption and systemic availability across all clinically relevant doses [1]. This near-100% bioavailability distinguishes gestodene from desogestrel and norgestimate, which are prodrugs whose active metabolites exhibit variable and typically lower bioavailability due to first-pass metabolism. Gestodene is active per se, eliminating the pharmacokinetic variability associated with prodrug activation [2].

Pharmacokinetics Bioavailability Oral absorption

SHBG Binding Affinity: Gestodene Kd = 1.2 nM vs 3-Keto-Desogestrel Kd = 4.7 nM

In a direct comparative cross-over study of two oral contraceptive formulations, the proportion of gestodene bound to sex hormone-binding globulin (SHBG) was consistently higher than that observed for 3-keto-desogestrel, reflecting gestodene's significantly higher SHBG binding affinity (Kd = 1.2 nM at 37°C) compared to 3-keto-desogestrel (Kd = 4.7 nM at 37°C) [1]. This approximately 4-fold difference in SHBG affinity contributes to gestodene's lower volume of distribution (Vz = 0.66 ± 0.43 L/kg) [2] and higher steady-state serum concentrations relative to its administered dose.

Protein binding SHBG Pharmacokinetics

Breakthrough Bleeding Incidence: Gestodene 18% vs Levonorgestrel 26% in Double-Blind RCT

In a randomized, double-blind clinical trial directly comparing gestodene-containing Femodene (gestodene 75 μg/ethinylestradiol 30 μg) with levonorgestrel-containing Microgynon-30 (levonorgestrel 150 μg/ethinylestradiol 30 μg) over 6 months, significantly fewer subjects reported breakthrough bleeding (with or without spotting) in the gestodene group (18% of patients) compared with the levonorgestrel group (26% of patients) [1]. A separate large open prospective multicenter trial of 12,250 cycles with gestodene 75 μg/EE 30 μg reported 95% of cycles free of spotting and 98% free of breakthrough bleeding after six cycles [2].

Cycle control Breakthrough bleeding Clinical trial

Minimal Ovulation-Inhibiting Dose: 40 μg/Day Gestodene

In a dose-ranging study of 30 female volunteers receiving daily oral gestodene doses of 10 μg to 50 μg for 21 days, ovulation was inhibited in 6/7 volunteers at 40 μg/day and in all volunteers (7/7) at 50 μg/day, establishing 40 μg/day as the minimum effective dose for reliable ovulation suppression [1]. This low effective dose enables gestodene-containing COCs to be formulated with as little as 60–75 μg gestodene per tablet [2], representing the lowest progestin dose among all COCs as of the 2014 review [3]. By comparison, levonorgestrel-containing monophasic COCs typically contain 100–150 μg levonorgestrel per tablet.

Ovulation inhibition Dose-response Contraceptive efficacy

Evidence-Supported Application Scenarios for Gestodene (CAS 60282-87-3)


Reference Standard for Progesterone Receptor Binding Assays

Gestodene's exceptionally high progesterone receptor RBA (approximately 9× progesterone) and well-characterized selectivity profile make it an optimal positive control or reference ligand in competitive binding assays for PR screening and progestin candidate characterization. Its direct activity (no prodrug conversion required) simplifies in vitro pharmacological studies compared to desogestrel or norgestimate [1].

Formulation Development of Ultra-Low-Dose Combined Oral Contraceptives

With a minimal ovulation-inhibiting dose of 40 μg/day and near-complete oral bioavailability (99.3 ± 10.9% at 75 μg) [1], gestodene is uniquely suited for developing ultra-low-dose COC formulations (60–75 μg gestodene per tablet) [2]. This enables reduced total steroid exposure while maintaining contraceptive efficacy comparable to higher-dose formulations.

Pharmacokinetic Studies Requiring Complete and Predictable Oral Absorption

Gestodene's absolute bioavailability approaching 100% [1] and its status as an active compound per se—unlike prodrugs desogestrel and norgestimate [2]—make it a preferred candidate for pharmacokinetic studies where minimizing inter-individual variability in absorption and metabolic activation is critical.

Comparative Clinical Research on Cycle Control and Bleeding Patterns

The established superiority of gestodene-containing preparations over levonorgestrel-containing comparators in breakthrough bleeding incidence (18% vs 26%, respectively) [1] and excellent cycle control metrics (95% spotting-free cycles, 98% breakthrough-bleeding-free cycles) [2] support its use as a comparator arm in clinical trials evaluating novel progestins for cycle control endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gestodene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.